molecular formula C16H13BrN2O5S3 B2932068 methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-47-6

methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2932068
CAS No.: 865198-47-6
M. Wt: 489.37
InChI Key: OARFCEIGRWLQRD-VLGSPTGOSA-N
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Description

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that includes a bromothiophene moiety, a benzothiazole ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromothiophene Moiety: This step involves the coupling of a bromothiophene derivative with the benzothiazole intermediate, often using palladium-catalyzed cross-coupling reactions.

    Incorporation of the Methanesulfonyl Group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

    Final Esterification: The final step involves the esterification of the intermediate to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety may play a key role in binding to these targets, while the methanesulfonyl group can enhance the compound’s solubility and stability. The benzothiazole ring may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(2E)-2-{[(5-chloro-2-thienyl)carbonyl]imino}-6-fluoro-1,3-benzothiazol-3-yl]acetate: This compound has a similar structure but with a chloro and fluoro substituent instead of bromo and methanesulfonyl groups.

    Methyl 2-[(2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate: Another similar compound with different substituents on the thiophene and benzothiazole rings.

Uniqueness

The uniqueness of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O5S3/c1-24-14(20)8-19-10-4-3-9(27(2,22)23)7-12(10)26-16(19)18-15(21)11-5-6-13(17)25-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARFCEIGRWLQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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